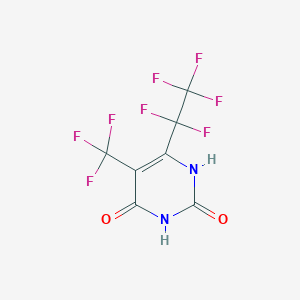

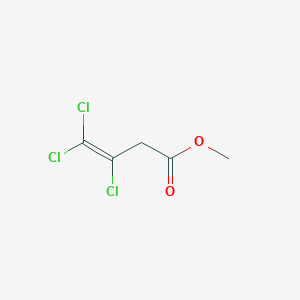

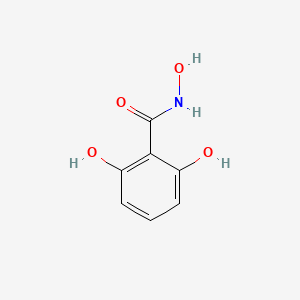

2,6,N-Trihydroxy-benzamide, 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6,N-Trihydroxy-benzamide, 95% (2,6,N-THB) is a white, crystalline powder that is a derivative of benzoic acid. It is a widely used compound in the fields of pharmaceuticals, cosmetics, and food and beverage manufacturing. 2,6,N-THB is a versatile compound with multiple uses and is used in the synthesis of a variety of compounds. It is also used in the manufacture of several drugs, such as the antifungal drug miconazole.

Applications De Recherche Scientifique

Pharmacology: Anticancer Applications

2,6,N-Trihydroxy-benzamide: has been explored for its potential in cancer treatment due to its structural similarity to compounds known for their anticancer properties . Research indicates that derivatives of this compound could be synthesized to target specific cancer pathways, offering a promising avenue for the development of new anticancer drugs.

Biochemistry: Enzyme Inhibition

In the field of biochemistry, 2,6,N-Trihydroxy-benzamide is utilized as a scaffold for creating enzyme inhibitors . These inhibitors can be designed to interfere with specific biochemical pathways, which is crucial for studying disease mechanisms and developing therapeutic agents.

Agriculture: Herbicide Development

This compound’s derivatives have been identified as potential photosynthetic electron transport inhibitors . They could serve as a basis for developing new herbicides that target photosynthesis in weeds, providing an environmentally friendly approach to agriculture.

Material Science: Polymer Synthesis

2,6,N-Trihydroxy-benzamide: can be used in material science for the synthesis of polymers . Its functional groups allow for various chemical modifications, making it a versatile monomer for creating polymers with desired properties.

Environmental Science: Photosynthesis Inhibition

Environmental applications of 2,6,N-Trihydroxy-benzamide include the development of compounds that inhibit photosynthesis, which can be used to control algal blooms and invasive plant species without harming the ecosystem .

Industrial Chemistry: Chemical Intermediate

In industrial chemistry, 2,6,N-Trihydroxy-benzamide serves as an intermediate in the synthesis of various chemicals . Its reactivity makes it a valuable compound for producing a wide range of industrial products.

Safety and Hazards

Mécanisme D'action

Target of Action

It’s worth noting that n-substituted benzamides, a class of compounds to which 2,6,n-trihydroxy-benzamide belongs, have been found to inhibit nf-κb activation . NF-κB is a protein complex that controls transcription of DNA and plays a key role in regulating the immune response to infection.

Mode of Action

Apoptosis is a form of programmed cell death, and NF-κB is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .

Biochemical Pathways

The inhibition of nf-κb activation suggests that it may impact pathways related to inflammation and immune response, as nf-κb plays a crucial role in these processes .

Result of Action

Based on the known effects of n-substituted benzamides, it can be inferred that 2,6,n-trihydroxy-benzamide may induce apoptosis and inhibit nf-κb activation, potentially leading to effects on cell survival and immune response .

Propriétés

IUPAC Name |

N,2,6-trihydroxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4/c9-4-2-1-3-5(10)6(4)7(11)8-12/h1-3,9-10,12H,(H,8,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBPSEOFCRWRCKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)C(=O)NO)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dihydroxybenzohydroxamic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,3-Bis[(1S)-1-(1-naphthalenyl)ethyl]-2,3-dihydro-1H-1,3,2-diazaphosphol-2-yl trifluoromethanesulfonate, 98%](/img/structure/B6289968.png)

![Dichloro(1,3-di-i-propylimidazolidin-2-ylidene){2-[(ethoxy-2-oxoethylidene)amino]benzylidene} ruthenium(II) HeatMet SIPr](/img/structure/B6289986.png)

![[t-BuDavePhos Palladacycle Gen. 3], 98%](/img/structure/B6289997.png)

![Bis[1-(chloromethyl)-2,2,2-trifluoroethyl]disulfide](/img/structure/B6290015.png)